molecular formula C11H14N4O5S B12395568 Tazobactum ester-13C,d3

Tazobactum ester-13C,d3

Cat. No.: B12395568
M. Wt: 318.33 g/mol
InChI Key: XEYVHNYXWJYULX-LXCDXVPOSA-N
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Description

Tazobactum ester-13C,d3 is a chemically modified version of Tazobactum ester, where specific hydrogen atoms are replaced with deuterium (d3) and carbon-13 isotopes. This compound is primarily used in scientific research due to its stable isotopic labeling, which aids in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tazobactum ester-13C,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Tazobactum ester molecule. The process typically starts with the preparation of the labeled precursors, followed by their integration into the Tazobactum ester framework through a series of chemical reactions. These reactions often include esterification, amidation, and cyclization under controlled conditions to ensure the correct placement of isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

Tazobactum ester-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Tazobactum ester-13C,d3 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Tazobactum ester-13C,d3 involves its interaction with specific molecular targets. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions. The deuterium substitution can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

    Tazobactum ester: The non-labeled version of the compound.

    Deuterated Tazobactum ester: Contains only deuterium labeling.

    Carbon-13 labeled Tazobactum ester: Contains only carbon-13 labeling.

Uniqueness

Tazobactum ester-13C,d3 is unique due to its dual isotopic labeling, which provides enhanced analytical capabilities compared to compounds labeled with only one type of isotope.

Properties

Molecular Formula

C11H14N4O5S

Molecular Weight

318.33 g/mol

IUPAC Name

trideuterio(113C)methyl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-12-13-14)9(10(17)20-2)15-7(16)5-8(15)21(11,18)19/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1/i2+1D3

InChI Key

XEYVHNYXWJYULX-LXCDXVPOSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@](S(=O)(=O)[C@H]2N1C(=O)C2)(C)CN3C=CN=N3

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC)CN3C=CN=N3

Origin of Product

United States

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